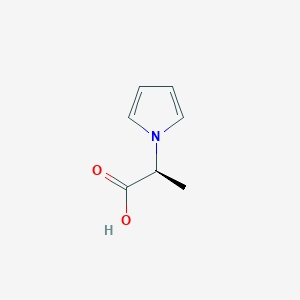

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid

Description

Significance of Pyrrole-Containing Chiral Carboxylic Acids in Contemporary Organic Chemistry

Pyrrole-containing chiral carboxylic acids represent a significant class of compounds in contemporary organic chemistry. The pyrrole (B145914) motif is a key structural component in a vast array of natural products and pharmacologically active compounds. When combined with a chiral carboxylic acid function, these molecules become versatile building blocks for asymmetric synthesis.

The presence of the pyrrole ring can influence the reactivity and conformational preferences of the molecule, which can be exploited in the design of stereoselective transformations. Furthermore, the nitrogen atom of the pyrrole ring can act as a coordination site for metal catalysts, enabling its use in asymmetric catalysis. The carboxylic acid group, on the other hand, provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

The synthesis of complex chiral molecules often relies on the availability of enantiomerically pure starting materials. Pyrrole-containing chiral carboxylic acids, such as (2S)-2-(1H-Pyrrol-1-YL)propanoic acid, serve this purpose effectively, providing a scaffold with a defined stereocenter that can be elaborated into more complex structures with high stereochemical fidelity. A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. thieme-connect.deresearchgate.net For the synthesis of chiral N-substituted pyrroles, a chiral amine, such as a derivative of an amino acid, can be employed.

A plausible and stereospecific route to this compound involves the use of the naturally occurring amino acid, L-alanine, as the chiral precursor. The reaction of L-alanine with a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720), under acidic conditions would likely proceed via a Paal-Knorr type condensation to yield the desired this compound, retaining the stereochemistry of the starting amino acid.

Stereochemical Considerations and Enantiomeric Purity of this compound

The stereochemistry of this compound is defined by the 'S' configuration at the C2 carbon, the stereogenic center. The spatial arrangement of the substituents around this chiral center is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its interactions with other chiral molecules, such as enzymes or chiral catalysts.

Enantiomeric purity is a critical parameter for any chiral compound intended for use in stereoselective synthesis or as a pharmaceutical intermediate. It is essential to ensure that the compound is free from its corresponding (R)-enantiomer, as the presence of the other enantiomer can lead to the formation of undesired stereoisomers in subsequent reactions or exhibit different, and potentially adverse, biological activity. The enantiomeric purity of this compound is typically determined using chiral high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Baseline separation of (2S) and (2R)-2-(1H-Pyrrol-1-YL)propanoic acid, allowing for the determination of enantiomeric excess (ee%). |

The determination of the absolute configuration of a chiral molecule is the unequivocal assignment of the spatial arrangement of its atoms. For this compound, this means confirming the 'S' configuration at the C2 position. Several methods can be employed for this purpose, with X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy being the most definitive.

X-ray Crystallography: This technique provides a three-dimensional map of the electron density in a single crystal of the compound. purechemistry.org If a suitable crystal of an enantiomerically pure sample of 2-(1H-Pyrrol-1-YL)propanoic acid or a derivative can be obtained, X-ray diffraction analysis can directly determine the absolute configuration. purechemistry.org

NMR Spectroscopy: The absolute configuration of chiral carboxylic acids can also be determined using NMR spectroscopy by forming diastereomeric derivatives with a chiral auxiliary of known absolute configuration. nih.gov For instance, esterification of this compound with a chiral alcohol, such as (R)- or (S)-1-phenylethanol, would produce two diastereomers. The NMR spectra of these diastereomers will exhibit distinct chemical shifts, and by analyzing these differences, the absolute configuration of the original carboxylic acid can be deduced.

The importance of determining the absolute configuration lies in understanding the structure-activity relationships of chiral molecules. In drug development, for example, often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even toxic. Therefore, having unambiguous knowledge of the absolute configuration is a fundamental requirement.

| Technique | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in space. | Unambiguous determination of the absolute configuration of a crystalline derivative of the compound. purechemistry.org |

| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals for the different stereoisomers. | Confirmation of the absolute configuration by comparing the NMR spectra of the diastereomeric esters or amides. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRJNLVFAQKOG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 1h Pyrrol 1 Yl Propanoic Acid

Strategies for Enantioselective Synthesis

The synthesis of the (S)-enantiomer of 2-(1H-pyrrol-1-yl)propanoic acid can be achieved through several strategic approaches that ensure high enantiopurity. These methods include leveraging the chirality of readily available precursors, employing asymmetric catalysis, utilizing chiral auxiliaries to direct stereochemistry, and resolving racemic mixtures.

Chiral Pool Approaches Utilizing (2S)-Amino Acid Precursors (e.g., L-alanine)

One of the most direct and cost-effective methods for synthesizing (2S)-2-(1H-pyrrol-1-yl)propanoic acid is through the use of L-alanine as a chiral precursor. This approach falls under the "chiral pool" strategy, where the inherent chirality of a starting material is transferred to the final product. The Paal-Knorr pyrrole (B145914) synthesis is a classical and widely used method for this transformation. wikipedia.orgresearchgate.netorganic-chemistry.org

In a typical procedure, an ester of L-alanine, such as L-alanine ethyl ester, is condensed with a 1,4-dicarbonyl compound, for instance, 2,5-hexanedione (B30556) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (B146720). researchgate.net The reaction is generally carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. wikipedia.org The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The reaction involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org A significant advantage of this method is that the stereochemical integrity of the chiral center in the amino acid is typically retained throughout the reaction sequence. The resulting ethyl (2S)-2-(1H-pyrrol-1-yl)propionate can then be hydrolyzed to afford the target carboxylic acid.

A study demonstrated the synthesis of various N-substituted pyrroles, including those derived from amino acid esters, using the Paal-Knorr reaction. The reaction of L-alanine ethyl ester with 2,5-hexanedione in the presence of a catalytic amount of iodine under microwave irradiation and solvent-free conditions has also been reported as an efficient method.

Table 1: Representative Paal-Knorr Synthesis of (2S)-2-(1H-Pyrrol-1-yl)propanoate from L-Alanine Ester

| 1,4-Dicarbonyl Source | L-Alanine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione | L-Alanine Ethyl Ester | Acetic Acid, Reflux | Ethyl (2S)-2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate | 92 | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran | L-Alanine Methyl Ester | Acetic Acid, Reflux | Methyl (2S)-2-(1H-pyrrol-1-yl)propanoate | High | nih.gov |

Note: The first entry in the table refers to the synthesis of a dimethyl-substituted pyrrole derivative, illustrating the general applicability of the method.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral compounds. In the context of this compound, this would involve the catalytic enantioselective N-alkylation of pyrrole with a propanoic acid derivative. While the asymmetric alkylation of the pyrrole ring at the carbon positions has been explored, the direct enantioselective N-alkylation to form the target molecule is less common.

Theoretical studies have explored the enantioselective alkylation of N-methylpyrrole catalyzed by chiral amine salts, providing insights into the transition states that govern enantioselectivity. elsevierpure.com However, practical applications for the synthesis of the target acid are not widely reported. The development of chiral catalysts, potentially based on transition metals or organocatalysts, that can effectively mediate the enantioselective formation of the C-N bond between the pyrrole nitrogen and the chiral center of the propanoic acid moiety remains an area of active research.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis, which can then be used to obtain enantiomerically pure products. In this approach, a chiral auxiliary is temporarily attached to the propanoic acid moiety, directing the subsequent alkylation of pyrrole in a stereoselective manner. After the C-N bond formation, the auxiliary is cleaved to yield the desired (2S)-enantiomer.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For instance, a propanoic acid derivative could be attached to a chiral auxiliary, such as (-)-8-phenylmenthol, to form a chiral ester. nih.gov The enolate of this ester can then be reacted with an electrophilic pyrrole source, or the corresponding halo-ester can be used to alkylate the pyrrole anion. The steric hindrance provided by the chiral auxiliary directs the approach of the pyrrole nucleophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched 2-(1H-pyrrol-1-yl)propanoic acid. The diastereoselectivity of such reactions is often high, and the choice of auxiliary and reaction conditions is crucial for achieving the desired outcome.

Resolution Techniques for Racemic 2-(1H-Pyrrol-1-YL)propanoic Acid

Resolution of a racemic mixture is a classical yet effective method for obtaining a single enantiomer. For 2-(1H-pyrrol-1-yl)propanoic acid, this can be achieved through several techniques, including classical resolution with a chiral resolving agent or kinetic resolution.

In classical resolution, the racemic acid is reacted with a chiral base, such as (R)-1-phenylethylamine, to form a pair of diastereomeric salts. nih.govlibretexts.orglibretexts.orgquizlet.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure this compound and recover the resolving agent.

Kinetic resolution, on the other hand, involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Lipases are commonly used biocatalysts for the kinetic resolution of racemic esters. polimi.itnih.govnih.govebi.ac.uk For example, the racemic ethyl ester of 2-(1H-pyrrol-1-yl)propanoic acid could be subjected to enzymatic hydrolysis. A lipase (B570770), such as Pseudomonas sp. lipase (Lipase PS), may selectively hydrolyze one enantiomer (e.g., the (R)-ester) at a much faster rate than the other, leaving the unreacted (S)-ester in high enantiomeric excess. The separated ester can then be hydrolyzed to the desired (S)-acid.

Table 2: Potential Resolution Methods for 2-(1H-Pyrrol-1-YL)propanoic Acid

| Resolution Method | Resolving Agent/Catalyst | Principle | Potential Outcome |

| Classical Resolution | (R)-1-phenylethylamine | Formation and separation of diastereomeric salts | Isolation of (2S)-acid after acidification |

| Kinetic Resolution | Lipase (e.g., Lipase PS) | Enantioselective hydrolysis of the racemic ester | Unreacted (S)-ester with high enantiomeric excess |

Classical and Modern Synthetic Routes to the Pyrrole-1-yl Propanoic Acid Core

The formation of the N-substituted pyrrole core is a fundamental step in the synthesis of the target molecule. Various classical and modern synthetic methods can be employed for this purpose.

Pyrrole Alkylation with Chiral Propanoic Acid Derivatives

This approach involves the direct alkylation of the pyrrole nitrogen with a chiral propanoic acid derivative. This can be achieved through several named reactions, with the Paal-Knorr and Clauson-Kaas syntheses being prominent examples.

As discussed in the chiral pool approach (Section 2.1.1), the Paal-Knorr reaction of a 1,4-dicarbonyl compound with a chiral α-amino acid ester is a direct method for constructing the desired N-substituted pyrrole. wikipedia.orgresearchgate.netorganic-chemistry.org

Alternatively, the Mitsunobu reaction provides a powerful method for the N-alkylation of pyrrole with a chiral alcohol. nih.govnih.gov In this case, pyrrole can be reacted with an ester of (S)-lactic acid, such as ethyl (S)-lactate, in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of configuration at the chiral center of the alcohol, so starting with ethyl (R)-lactate would be necessary to obtain the (S)-product.

Another common method is the direct N-alkylation of pyrrole with a chiral electrophile, such as an ethyl (S)-2-bromopropanoate. The pyrrole anion, generated by a suitable base like sodium hydride, can act as a nucleophile and displace the bromide to form the C-N bond. The stereochemical outcome of this SN2 reaction is typically inversion of configuration at the chiral center.

Cyclization Reactions for Pyrrole Ring Formation Incorporating the Propanoic Acid Moiety

The formation of the pyrrole ring in this compound is commonly achieved through condensation reactions where a chiral amine, in this case, (S)-2-aminopropanoic acid (L-alanine) or its ester derivative, is reacted with a 1,4-dicarbonyl compound or its equivalent. The Paal-Knorr and Clauson-Kaas syntheses are prominent examples of such cyclizations. beilstein-journals.orgorganic-chemistry.orgalliedacademies.org

A significant challenge in these syntheses is the preservation of the chiral integrity of the propanoic acid moiety. amazonaws.comutas.edu.au Harsh reaction conditions, such as high temperatures or strongly acidic environments, can lead to racemization. amazonaws.com Consequently, modified and milder protocols have been developed to circumvent this issue.

One effective approach is a modified Clauson-Kaas reaction. amazonaws.comnih.gov This method utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the required 1,4-dicarbonyl functionality. The reaction can be carried out in a one-pot, two-step procedure. nih.gov Initially, 2,5-dimethoxytetrahydrofuran is hydrolyzed under mild aqueous conditions to form 2,5-dihydroxytetrahydrofuran. amazonaws.comutas.edu.au This intermediate then reacts with the chiral amine, such as an L-alanine ester, in the presence of an acetate (B1210297) buffer at ambient temperature. amazonaws.comnih.gov These conditions are sufficiently gentle to prevent epimerization at the chiral center, yielding the N-substituted pyrrole with high enantiomeric purity. amazonaws.comnih.gov

| Reaction | Reactants | Key Reagents/Catalysts | Conditions | Outcome |

| Modified Clauson-Kaas Synthesis | (S)-2-aminopropanoic acid ester, 2,5-dimethoxytetrahydrofuran | Water (for hydrolysis), Acetate buffer (pH ~5) | Room temperature, overnight | High yield of the corresponding (2S)-2-(1H-pyrrol-1-yl)propanoate with no detectable epimerization. amazonaws.comnih.gov |

| Classical Paal-Knorr Synthesis | (S)-2-aminopropanoic acid, 2,5-hexanedione | Acetic acid or other weak acids | Heating | Potential for racemization, yields can be variable depending on substrate sensitivity. organic-chemistry.orgnih.gov |

Derivatization Strategies of this compound

Once synthesized, this compound can be further modified at both the carboxylic acid functionality and the pyrrole ring to generate a range of derivatives.

Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a versatile handle for derivatization, most commonly through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved via the Fischer esterification reaction. masterorganicchemistry.comlibretexts.org This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comceon.rs The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.comlibretexts.org The reaction temperature and catalyst concentration can be optimized to achieve high yields of the desired ester. ceon.rsresearchgate.net

Amidation: The formation of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. ijpcbs.com Common methods include converting the carboxylic acid to a more reactive species, such as an acid chloride, or using coupling reagents. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to the corresponding acid chloride, which then readily reacts with an amine to form the amide. libretexts.org Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond. In some synthetic procedures involving pyrrole carboxylic acids, amides have also been observed as by-products, indicating the accessibility of this functional group transformation. mdpi.com

| Derivatization | Reactants | Key Reagents/Catalysts | Typical Conditions | Product |

| Esterification | This compound, Alcohol (e.g., methanol (B129727), ethanol) | Acid catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | (2S)-alkyl 2-(1H-pyrrol-1-yl)propanoate |

| Amidation (via acid chloride) | This compound, Amine (R-NH₂) | 1. SOCl₂ 2. Amine | 1. Reflux 2. Room temperature | N-alkyl-(2S)-2-(1H-pyrrol-1-yl)propanamide |

Functionalization of the Pyrrole Ring (e.g., Formylation, Halogenation)

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, allowing for its functionalization. chemistrysteps.com

Formylation: The introduction of a formyl group (-CHO) onto the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.comnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comnumberanalytics.com The electrophilic iminium salt then attacks the electron-rich pyrrole ring, usually at the C2 position due to the directing effect of the nitrogen atom. chemistrysteps.com Subsequent hydrolysis of the intermediate iminium species yields the corresponding pyrrole-2-carboxaldehyde. chemistrysteps.com This method has been successfully applied to synthesize various pyrrole carbaldehyde derivatives. nih.govnih.gov

Halogenation: The halogenation of pyrroles can be achieved using various halogenating agents. For the introduction of a bromine atom, N-bromosuccinimide (NBS) is a mild and effective reagent. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds via an electrophilic substitution mechanism. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. nih.gov The position of halogenation on the pyrrole ring can be influenced by the substituents already present and the reaction conditions. For N-substituted pyrroles, electrophilic attack generally occurs at the C2 and C5 positions.

| Functionalization | Target Position | Key Reagents | Typical Conditions | Product |

| Formylation | C2-position | POCl₃, DMF | 0 °C to room temperature | (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid |

| Bromination | C2/C5-positions | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | (2S)-2-(bromo-1H-pyrrol-1-yl)propanoic acid |

| Chlorination | C2/C5-positions | N-Chlorosuccinimide (NCS) | Inert solvent | (2S)-2-(chloro-1H-pyrrol-1-yl)propanoic acid |

Inability to Source Specific Spectroscopic Data

Despite a comprehensive search for experimental spectroscopic data for "this compound," the necessary detailed analytical information required to construct the requested article is not available in publicly accessible scientific literature, databases, or supporting information documents. The outlined sections mandate specific, in-depth data from advanced analytical techniques, which could not be located for this particular chemical compound.

The searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC, HSQC), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) experimental data for "this compound" did not yield the specific peak lists, chemical shifts, coupling constants, exact mass measurements, or fragmentation data necessary to populate the requested article structure. While information on related but structurally distinct compounds or general principles of the analytical techniques was available, no source provided the specific data required for the target molecule.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail as stipulated by the provided outline and instructions. Proceeding would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2s 2 1h Pyrrol 1 Yl Propanoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other molecular vibrations of a compound. By analyzing the frequencies of absorbed or scattered light, it is possible to identify the functional groups present in a molecule, providing a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. For (2S)-2-(1H-Pyrrol-1-YL)propanoic acid, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of the pyrrole (B145914) ring and the propanoic acid moiety.

The carboxylic acid group would be readily identifiable by two prominent features:

A very broad absorption band, typically appearing in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration. The breadth of this peak is due to extensive hydrogen bonding between molecules in the solid state or in concentrated solutions.

A sharp and strong absorption peak between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The pyrrole ring, an aromatic heterocycle, would contribute several distinct bands:

C-H stretching vibrations from the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region.

C=C stretching vibrations within the pyrrole ring would likely produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations are expected in the 1300-1400 cm⁻¹ range.

C-H out-of-plane bending vibrations of the pyrrole ring would give rise to signals in the fingerprint region, generally between 700 and 900 cm⁻¹.

The aliphatic portion of the molecule, the propanoic acid backbone, would also present characteristic signals, such as C-H stretching and bending modes from the methyl and methine groups.

Expected FT-IR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3150-3100 | C-H Stretch (aromatic) | Pyrrole Ring |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 2980-2850 | C-H Stretch (aliphatic) | Propanoic Acid Chain |

| 1725-1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1600-1450 | C=C Stretch (aromatic) | Pyrrole Ring |

| 1400-1300 | C-N Stretch | Pyrrole Ring |

| 1300-1200 | C-O Stretch | Carboxylic Acid |

| 900-700 | C-H Out-of-Plane Bend (aromatic) | Pyrrole Ring |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is most sensitive to polar functional groups (like C=O and O-H), Raman spectroscopy excels at detecting vibrations of non-polar or symmetric bonds.

For this compound, a Raman spectrum would provide additional structural information:

The symmetric stretching vibrations of the C=C bonds within the pyrrole ring are typically strong and sharp in a Raman spectrum, offering a clear signal for the aromatic system.

The C-C backbone of the propanoic acid chain would also be visible.

While the O-H stretch of the carboxylic acid is a dominant feature in FT-IR, it is often weak in Raman spectra. Conversely, the C=O stretch is usually observable in both.

By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, aiding in a comprehensive structural confirmation.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers), chiroptical spectroscopy is essential for its characterization. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of its chromophores' electronic transitions.

For this compound, the primary chromophore is the pyrrole ring. The electronic transitions of the pyrrole system would be expected to give rise to distinct signals in the ultraviolet (UV) region of the CD spectrum. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center—the carbon atom bonded to the hydrogen, the methyl group, the carboxylic acid, and the pyrrole nitrogen.

The CD spectrum of the (2S) enantiomer would be a mirror image of the spectrum of its (2R) counterpart. Therefore, CD spectroscopy is a definitive method for confirming the absolute configuration of the molecule, often by comparing the experimental spectrum to one predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT).

Optical Rotation Measurements

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). This is a fundamental property of a chiral substance and is reported as the specific rotation, [α]. The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are characteristic of the molecule's structure, and are dependent on the solvent, temperature, and concentration.

For this compound, measuring the optical rotation would serve two key purposes:

Confirmation of Chirality: A non-zero optical rotation confirms that the sample is chiral and not a racemic (50:50) mixture.

Assessment of Enantiomeric Purity: The magnitude of the measured specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A pure enantiomer will exhibit the maximum specific rotation value.

Theoretical and Computational Studies of 2s 2 1h Pyrrol 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For (2S)-2-(1H-pyrrol-1-yl)propanoic acid, a DFT study would typically involve:

Electronic Structure Analysis: This would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Geometry Optimization: DFT calculations would be used to find the most stable three-dimensional arrangement of the atoms in this compound, corresponding to the minimum energy on the potential energy surface. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Conformational Analysis: The molecule possesses rotational freedom around its single bonds, leading to various possible conformers. A DFT-based conformational analysis would explore these different spatial arrangements, calculate their relative energies, and identify the most stable conformer(s). This is particularly important for understanding the molecule's shape and how it might interact with other molecules.

Hartree-Fock (HF) Methods for Structural and Electronic Properties

Hartree-Fock (HF) is another foundational ab initio method for quantum chemical calculations. While generally less accurate than modern DFT methods due to its simpler approximation of electron correlation, it remains a valuable tool. An HF study of this compound would provide:

Structural Properties: Similar to DFT, HF methods can be used to optimize the molecular geometry, yielding information about bond lengths and angles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for this compound. These predictions are based on the calculated electron density around each nucleus in the optimized molecular geometry. Comparing theoretical and experimental NMR spectra can confirm the molecular structure.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms, can be calculated using both DFT and HF methods. The resulting theoretical vibrational spectrum (infrared and Raman) can be compared with experimental data to identify characteristic functional groups and confirm the molecule's structure.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry can be employed to study the pathways of chemical reactions involving this compound. This would involve:

Mapping Reaction Pathways: By calculating the potential energy surface for a given reaction, computational methods can identify the most likely reaction mechanism.

Transition State Theory: These calculations can locate and characterize the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Such studies could, for example, elucidate the mechanism of its synthesis or its metabolic degradation.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, an MD simulation could provide insights into:

Conformational Sampling: MD simulations can track the movements of all atoms in the molecule over a period of time, providing a detailed picture of its conformational flexibility and the transitions between different shapes.

Intermolecular Interactions: By simulating the molecule in the presence of solvent molecules (e.g., water) or other solutes, MD can reveal how it interacts with its environment. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and biological activity.

Chemical Reactivity and Reaction Mechanisms of 2s 2 1h Pyrrol 1 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a key site for several fundamental organic reactions, including esterification, transesterification, and decarboxylation.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the propanoic acid group, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

The kinetics of esterification for propanoic acid with various alcohols have been studied. For instance, the esterification with methanol (B129727) over a fibrous polymer-supported sulphonic acid catalyst has been investigated, demonstrating second-order kinetics. abo.fi A kinetic model for the esterification of propanoic acid with 1,2-propanediol using a clay-supported heteropolyacid catalyst found an apparent activation energy of 13.8 kcal mol⁻¹. rsc.org While specific kinetic data for (2S)-2-(1H-pyrrol-1-yl)propanoic acid is not extensively documented, its reactivity is expected to be comparable to that of propanoic acid under similar conditions.

Transesterification is the conversion of one ester to another by reacting it with an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Mechanism : Similar to esterification, the reaction begins with the protonation of the carbonyl oxygen. The incoming alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, resulting in the new ester. masterorganicchemistry.com

Base-Catalyzed Mechanism : A strong base, typically an alkoxide corresponding to the incoming alcohol, removes a proton from the alcohol, making it a more potent nucleophile. wikipedia.org This nucleophile then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxy group yields the new ester and regenerates the alkoxide catalyst. masterorganicchemistry.com

In vivo transesterification has also been observed, where enzymes such as carboxylesterases can catalyze the exchange of ester groups in the presence of an alcohol. nih.gov

Interactive Data Table: Kinetic Parameters for Esterification of Propanoic Acid (Model System)

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Apparent Rate Constant | Activation Energy (kcal/mol) | Reference |

| Methanol | Fibrous polymer-supported sulphonic acid | 60 | 1:1 | 1.82x10⁻³ dm⁹/(mol² g min) | Not specified | abo.fi |

| 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | 180 | Not specified | Not specified | 13.8 | rsc.org |

Reactions at the Pyrrole (B145914) Nitrogen Atom

In this compound, the pyrrole nitrogen is already part of a tertiary amine-like structure, being bonded to the chiral propanoic acid moiety. Therefore, it cannot undergo direct N-alkylation or N-acylation in the same manner as an unsubstituted pyrrole.

For a simple pyrrole, N-alkylation and N-acylation are common reactions. Due to the delocalization of the nitrogen's lone pair into the aromatic system, pyrrole is weakly acidic. It can be deprotonated by strong bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or Grignard reagents to form a pyrrolide anion. uobaghdad.edu.iq This anion is a potent nucleophile and readily reacts with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or acyl halides (e.g., acetyl chloride) to form N-substituted pyrroles in high yield. uobaghdad.edu.iqrsc.org Further reaction at the nitrogen of this compound would necessitate the cleavage of the existing nitrogen-carbon bond, a process that does not occur under standard alkylating or acylating conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comwikipedia.org The nitrogen atom donates its lone pair of electrons into the ring, increasing the electron density on the carbon atoms and making pyrrole significantly more reactive than benzene (B151609). uobaghdad.edu.iq

Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C2 (α) position. askiitians.comaskfilo.comonlineorganicchemistrytutor.com This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) formed during attack at the C2 position. The positive charge can be delocalized over three atoms, including the nitrogen, whereas attack at the C3 (β) position allows for delocalization over only two carbon atoms. uobaghdad.edu.iqonlineorganicchemistrytutor.com

Due to its high reactivity, reactions often proceed under milder conditions than those required for benzene to prevent polymerization, which can be initiated by strong acids. uobaghdad.edu.iqwikipedia.org

Interactive Data Table: Common Electrophilic Aromatic Substitution Reactions on Pyrrole

| Reaction | Reagent(s) | Typical Product | Conditions | Reference |

| Nitration | Acetyl nitrate (B79036) (HNO₃/ (CH₃CO)₂O) | 2-Nitropyrrole | Low temperature | askfilo.com |

| Sulfonation | Pyridine-SO₃ complex | Pyrrole-2-sulfonic acid | Milder than H₂SO₄ | uobaghdad.edu.iq |

| Halogenation | Br₂ in dioxane, SO₂Cl₂ | 2,3,4,5-Tetrahalopyrrole | No Lewis acid needed | uobaghdad.edu.iq |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640) / SnCl₄ | 2-Acetylpyrrole | Mild Lewis acid | pearson.com |

Nucleophilic Aromatic Substitution (NAS) on an electron-rich ring like pyrrole is generally disfavored. masterorganicchemistry.com This type of reaction requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂). masterorganicchemistry.com Research has shown that a pyrrole ring heavily substituted with such groups, like 2,5-dinitro-1-methylpyrrole, can undergo NAS with nucleophiles like piperidine (B6355638) or methoxide (B1231860) ions under mild conditions. rsc.org However, for the unsubstituted pyrrole ring in this compound, nucleophilic aromatic substitution is not a viable reaction pathway.

Stereoselective Reactions and Transformations at the Chiral Alpha-Carbon of the Propanoic Acid Moiety

The alpha-carbon in this compound is a stereocenter, and its reactivity is influenced by the adjacent carboxylic acid and pyrrole groups. Reactions at this position can proceed with retention, inversion, or loss of stereochemical integrity (racemization).

The hydrogen atom on the alpha-carbon is acidic due to its position between the pyrrole ring and the carbonyl group. Under strongly basic conditions, this proton can be removed to form a planar enolate intermediate. If this enolate is protonated again, it can occur from either face of the planar structure, which would lead to racemization, resulting in a mixture of (S) and (R) enantiomers. Therefore, reactions involving strong bases must be carefully controlled to preserve the stereochemistry.

Stereoselective transformations can be achieved where the existing chiral center directs the stereochemical outcome of a new center. This principle, known as asymmetric induction, is a cornerstone of stereoselective synthesis. nih.gov For instance, the reduction of a ketone or imine elsewhere in a molecule could be influenced by the stereochemistry at the alpha-carbon, leading to a diastereomeric excess of one product over the other. While specific examples for this compound are not widely reported, the principles are analogous to transformations seen in other chiral building blocks, such as the stereoselective synthesis of substituted pyrrolidine-2-carboxylic acid analogs. nih.gov

Lack of Publicly Available Research on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the specific use of this compound or its direct derivatives in catalytic transformations.

While the broader field of pyrrole chemistry is extensive, with numerous studies on the synthesis and application of various pyrrole-containing compounds, information regarding the catalytic activity of this particular chiral propanoic acid is not available in the public domain.

Research in asymmetric catalysis often explores molecules with specific structural features, such as chiral centers and functional groups capable of coordinating with metal catalysts or participating in organocatalytic reaction mechanisms. Pyrrole derivatives, in general, are recognized for their potential as chiral ligands and catalysts. mdpi.comacs.org The pyrrolidine (B122466) ring, a saturated analog of pyrrole, forms the backbone of highly successful organocatalysts like proline and its derivatives. However, the specific compound of interest, this compound, which features an aromatic pyrrole ring attached to a chiral propanoic acid moiety, does not appear in the literature in the context of catalytic applications.

Searches for its use as a chiral ligand in metal-catalyzed reactions or as an organocatalyst in its own right have not yielded any specific examples of catalytic transformations, reaction mechanisms, or performance data. Existing literature focuses on the synthesis of various N-substituted pyrroles using different catalytic systems, or on the biological activities of pyrrole derivatives, rather than the catalytic use of the specified compound.

Therefore, it is not possible to provide a detailed article on the "" with a focus on "Catalytic Transformations" as per the requested outline, due to the lack of foundational research on this topic.

Advanced Applications in Chemical Sciences

Role as a Chiral Building Block in Complex Molecule Synthesis

The utility of chiral molecules as starting materials for the synthesis of complex chemical structures is a cornerstone of modern organic chemistry. These building blocks introduce stereocenters at an early stage, guiding the stereochemical outcome of subsequent reactions. While pyrrole-containing compounds are integral to many natural products and serve as important scaffolds in medicinal chemistry, specific documented examples of (2S)-2-(1H-Pyrrol-1-YL)propanoic acid in these roles are not widely reported.

There is currently a lack of specific published data detailing the application of this compound as a chiral building block in the asymmetric synthesis of advanced intermediates or analogues of natural products.

Similarly, the scientific literature does not provide specific examples of this compound being utilized for the construction of novel heterocyclic scaffolds.

Contributions to Polymer Chemistry and Materials Science

The incorporation of functional groups into polymers is a key strategy for developing new materials with tailored properties. Pyrrole (B145914) is the monomer unit of the conductive polymer, polypyrrole. Functionalized pyrroles can be used to create copolymers with enhanced solubility, processability, or specific functionalities.

Chiral conducting polymers are a class of materials that combine the properties of electrical conductivity with chirality. This unique combination opens up potential applications in chiral recognition, enantioselective synthesis, and spintronics. However, there are no specific reports found on the development of chiral conducting polymers derived from this compound.

Development of Chiral Catalysts or Ligands Based on the this compound Scaffold

The development of novel chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. The rigid structure and potential coordination sites of heterocyclic compounds make them attractive scaffolds for such applications. Despite the potential of the this compound scaffold, there is no specific information available in the scientific literature regarding its use in the development of chiral catalysts or ligands.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-(1H-Pyrrol-1-YL)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling pyrrole derivatives with chiral propanoic acid precursors. For enantiomeric purity, asymmetric catalysis or chiral resolution (e.g., via diastereomeric salt formation) is critical. Reaction optimization includes adjusting temperature (20–60°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 1–5 mol% palladium-based catalysts). Post-synthesis, purification via flash chromatography or recrystallization ensures ≥98% purity. Enantiomeric excess (ee) should be validated using chiral HPLC, as demonstrated in RP-HPLC methods under varying pH conditions .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–260 nm) is widely used, especially with C18 columns and mobile phases like acetonitrile/water (pH 2.5–6.5). Validation parameters include linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery). For complex matrices, tandem mass spectrometry (LC-MS/MS) enhances specificity. Method development should account for pH-dependent retention shifts, as shown in validated protocols .

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

- Methodological Answer : Use polarimetry or circular dichroism (CD) to assess optical activity. Confirmatory analysis via X-ray crystallography or nuclear Overhauser effect (NOE) in NMR can resolve absolute configuration. Cross-validate with chiral stationary phase HPLC, where retention times are compared against enantiomerically pure standards .

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying process-related impurities in this compound?

- Methodological Answer : Impurities (e.g., unreacted intermediates or stereoisomers) are identified using HPLC-MS with electrospray ionization (ESI). Quantify via spiking studies with reference standards (e.g., EP-grade impurities like (2RS)-2-(4-Ethylphenyl)-propanoic acid). For trace impurities (<0.1%), employ gradient elution and limit tests validated per ICH Q3A guidelines. Structural elucidation of unknown impurities requires high-resolution MS and 2D NMR .

Q. How can researchers resolve discrepancies in biological activity data observed across different studies?

- Methodological Answer : Discrepancies often arise from sample degradation (e.g., hydrolysis under ambient conditions) or variability in assay protocols. Mitigate by standardizing storage (e.g., −20°C under nitrogen) and using freshly prepared solutions. Validate bioactivity via dose-response curves (IC50/EC50) in at least two orthogonal assays (e.g., enzyme inhibition and cell-based models). Replicate findings using independent synthetic batches to rule out batch-specific impurities .

Q. What role does the pyrrole ring’s electronic configuration play in the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-rich pyrrole ring facilitates π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors). Substituent effects (e.g., electron-withdrawing groups) modulate binding affinity, assessed via structure-activity relationship (SAR) studies. Computational modeling (DFT or molecular docking) predicts interaction hotspots, while experimental validation uses site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can degradation pathways of this compound be characterized under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-HRMS. Major pathways include oxidation (e.g., pyrrole ring hydroxylation) and hydrolysis (amide bond cleavage). Kinetic modeling (Arrhenius equation) extrapolates shelf life. Stabilizers like antioxidants (e.g., BHT) or buffering agents (pH 5–7) mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.